molecular formula C12H18N2O2S B2536636 1-(3-ethoxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920158-41-4

1-(3-ethoxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2536636
CAS No.: 920158-41-4
M. Wt: 254.35
InChI Key: IWVLPYGHWFVNQP-UHFFFAOYSA-N
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Description

1-(3-ethoxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C12H18N2O2S and its molecular weight is 254.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

The compound 1-(3-ethoxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one serves as a versatile precursor in the synthesis of polyfunctional fused heterocyclic compounds. For instance, its interactions with 2-dimethylaminomethylene and 2-ethoxymethylene indendione derivatives under specific conditions yield complex heterocyclic structures. These reactions open pathways to synthesize derivatives like 2-thioxo-1,3-dihydroindeno[3,2-d]pyrimidino[4,5-b]pyridine-4,9-dione, which further react with various agents to afford a range of polyfunctional compounds. The formation of these derivatives illustrates the compound's role in facilitating the construction of novel heterocyclic frameworks with potential biological and chemical applications (Hassaneen et al., 2003).

Antimicrobial and Enzyme Inhibition Studies

Another significant application area is in the development of antimicrobial agents. The synthesis of novel chromone-pyrimidine coupled derivatives demonstrates the compound's utility in producing molecules with targeted biological activities. These derivatives have shown potent antibacterial and antifungal effects, with specific derivatives exhibiting notable efficacy against specific microbial strains. Additionally, enzyme assay studies and docking studies have been conducted to elucidate the mode of action of these compounds, highlighting their potential as candidates for drug development. The analysis of ADMET parameters further supports their viability as oral drug candidates, emphasizing their safety and selectivity (Tiwari et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 1-(3-ethoxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one are CDK4/cyclin D1 and CDK6/cyclin D1 . These proteins play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of these targets can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .

Mode of Action

This compound interacts with its targets by inducing their degradation. It recruits a protein called Cereblon to degrade CDK4 and CDK6 . This leads to a decrease in the levels of these proteins, disrupting the cell cycle and inhibiting cell proliferation .

Biochemical Pathways

The degradation of CDK4 and CDK6 affects the cell cycle regulation pathway . These proteins are key regulators of the cell cycle, and their degradation can lead to cell cycle arrest. This disrupts the normal progression of the cell cycle, preventing cells from entering the S phase and replicating their DNA . The downstream effect of this is a reduction in cell proliferation, which can be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Pharmacokinetics

It is known that the compound exhibits dose-dependent degradation of cdk4 and cdk6, with maximum degradation observed at a concentration of 025uM in Jurkat cells . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The result of the action of this compound is the selective degradation of CDK4 and CDK6 in Molt4 cells . This leads to cell cycle arrest and a reduction in cell proliferation. The compound’s action at the molecular level therefore translates to a cellular effect of inhibited cell growth .

Properties

IUPAC Name

1-(3-ethoxypropyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-2-16-8-4-7-14-10-6-3-5-9(10)11(17)13-12(14)15/h2-8H2,1H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVLPYGHWFVNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C2=C(CCC2)C(=S)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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